molecular formula C15H10BrF3O B1325418 2-(3-Bromophenyl)-4'-trifluoromethylacetophenone CAS No. 898784-21-9

2-(3-Bromophenyl)-4'-trifluoromethylacetophenone

Cat. No.: B1325418
CAS No.: 898784-21-9
M. Wt: 343.14 g/mol
InChI Key: LTDFAEGYOSCTDK-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-4’-trifluoromethylacetophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom on the phenyl ring and a trifluoromethyl group on the acetophenone moiety

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-4’-trifluoromethylacetophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-4’-trifluoromethylacetophenone involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity or receptor binding . The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-4’-trifluoromethylacetophenone
  • 2-(3-Chlorophenyl)-4’-trifluoromethylacetophenone
  • 2-(3-Bromophenyl)-4’-methylacetophenone

Uniqueness

2-(3-Bromophenyl)-4’-trifluoromethylacetophenone is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-(3-bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3O/c16-13-3-1-2-10(8-13)9-14(20)11-4-6-12(7-5-11)15(17,18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDFAEGYOSCTDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642318
Record name 2-(3-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-21-9
Record name 2-(3-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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